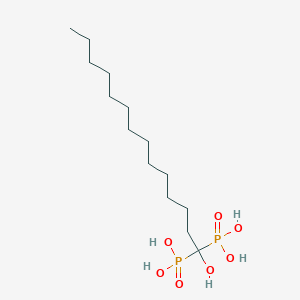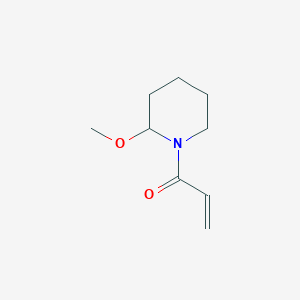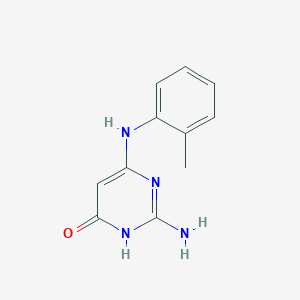
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of 4-methylbenzoic acid and is characterized by the presence of an ethoxyethoxyethyl group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol.
Reduction: 4-methylbenzyl alcohol and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methylbenzoate: Similar ester structure but with an ethyl group instead of the ethoxyethoxyethyl group.
Methyl 4-methylbenzoate: Another ester of 4-methylbenzoic acid with a methyl group.
Butyl 4-methylbenzoate: Ester with a butyl group.
Uniqueness
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is unique due to the presence of the ethoxyethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar esters may not be able to fulfill .
Propiedades
Número CAS |
90327-12-1 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C14H20O4/c1-3-16-8-9-17-10-11-18-14(15)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Clave InChI |
BSBNNCDRFPSDKG-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)



![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)




![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

